N-Methyl-2-Nitrobenzylamine
Overview
Description
N-Methyl-2-Nitrobenzylamine is an organic compound with the chemical formula C8H10N2O2. It is typically found in the form of light yellow crystals or powder. This compound is known for its applications in organic synthesis, particularly as an aminating agent. It is often used in the synthesis of other drugs, dyes, and pesticide intermediates .
Preparation Methods
N-Methyl-2-Nitrobenzylamine can be synthesized through the reaction of benzaldehyde and ethyl nitrite under alkaline conditions. This reaction produces a secondary amine salt, which is then treated with acid to obtain the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
N-Methyl-2-Nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group, forming N-Methyl-2-Aminobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-2-Nitrobenzylamine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of various biochemical compounds.
Industry: This compound is used in the production of dyes and pesticides
Mechanism of Action
The mechanism of action of N-Methyl-2-Nitrobenzylamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N-Methyl-2-Nitrobenzylamine can be compared with other similar compounds such as:
N-Methyl-4-Nitroaniline: Similar in structure but with the nitro group at a different position, affecting its reactivity and applications.
2-Nitrobenzylamine: Lacks the methyl group, which can influence its chemical properties and reactivity.
4-Nitrobenzylamine: Similar to 2-Nitrobenzylamine but with the nitro group at the para position, leading to different chemical behavior.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
N-methyl-1-(2-nitrophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGILVXQNSFDASI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971643 | |
Record name | N-Methyl-1-(2-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56222-08-3 | |
Record name | N-Methyl-1-(2-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-2-nitrobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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